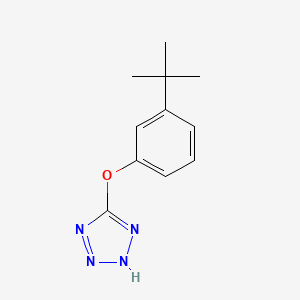
3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether” is a chemical compound with the molecular formula C11H14N4O. It contains a total of 30 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 Hydrogen atoms, 11 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of this compound is 218.26.Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Activity
Research has been conducted on the synthesis of novel compounds with potential fungicidal properties. For example, compounds synthesized through the annulation of aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones demonstrated moderate to excellent fungicidal activity against certain agricultural pests. This suggests potential applications in developing new agrochemicals (Mao, Song, & Shi, 2013).
Alkylation and Chemical Transformations
Studies on the alkylation of tetrazoles have explored their reactions with various alcohols, revealing insights into regioselective synthesis and potential applications in creating diverse organic molecules. This research underlines the versatility of tetrazoles (and by extension, compounds like "3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether") in synthetic organic chemistry (Egorov, Ishchenko, Prokopovich, & Ivanova, 2020).
Protective Group Chemistry
Research into the use of ytterbium triflate as a catalyst for the protection of alcohols to tert-butyl ethers highlights the relevance of such compounds in synthetic chemistry, particularly in the protection and deprotection of functional groups. This area of study is crucial for the development of pharmaceuticals and complex organic molecules (Kaur, Pannu, Brar, Mehta, & Salunke, 2020).
Material Science and Photophysical Properties
Investigations into the photophysical properties of polypyridine ruthenium(II) complexes containing different monodentate ligands, including those with tert-butyl groups, shed light on the potential applications of such complexes in materials science, particularly in the development of light-emitting devices and as photosensitizers in solar energy conversion (Bonnet et al., 2003).
Advanced Organic Synthesis Techniques
The synthesis of tert-butyl derivatives as intermediates in the preparation of targeted molecules for pharmaceutical applications illustrates the critical role of compounds with tert-butyl groups in modern organic synthesis. Such research highlights the importance of these compounds in the development of new therapeutic agents (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Direcciones Futuras
The future directions for “3-(tert-butyl)phenyl 1H-1,2,3,4-tetraazol-5-yl ether” could involve further studies on its synthesis, properties, and potential applications. Given the wide range of physiological and pharmacological activities of related compounds , it could be a promising scaffold for the discovery of novel active pharmaceutical ingredients.
Propiedades
IUPAC Name |
5-(3-tert-butylphenoxy)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-11(2,3)8-5-4-6-9(7-8)16-10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTOHELNPXFSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
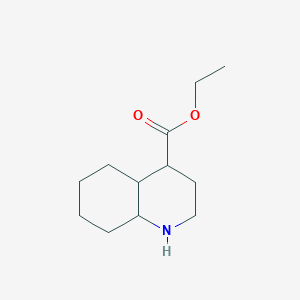
![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2805806.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)
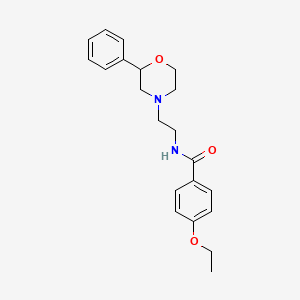
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)

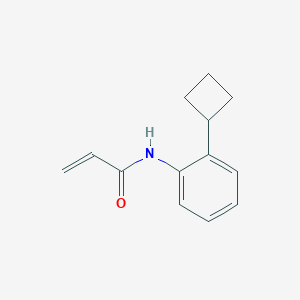
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2805814.png)
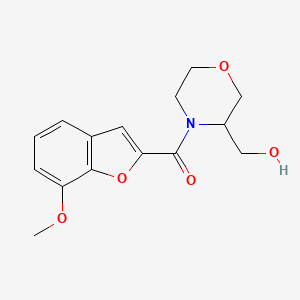
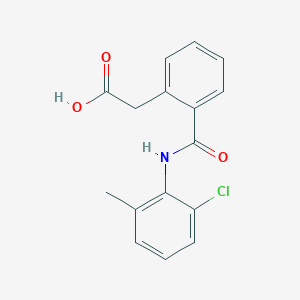
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2805818.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)

